molecular formula C23H15N3O2S B2584604 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 328539-58-8

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

Cat. No.: B2584604
CAS No.: 328539-58-8
M. Wt: 397.45
InChI Key: CZHIGKCMHCRGOF-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is a complex organic compound with a molecular formula of C23H15N3O2S This compound is notable for its unique structure, which includes a thiazole ring, a phenoxy group, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound. The phenoxybenzamide moiety can be introduced through a nucleophilic substitution reaction, where a phenoxy group replaces a leaving group on an aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and cyanophenyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyanophenyl)thiourea: Shares the cyanophenyl group but differs in the presence of a thiourea moiety instead of the thiazole ring.

    4-Cyanophenylthiourea: Similar in containing the cyanophenyl group but lacks the thiazole and phenoxybenzamide components.

Uniqueness

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is unique due to its combination of a thiazole ring, phenoxy group, and cyanophenyl group

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2S/c24-14-16-10-12-17(13-11-16)20-15-29-23(25-20)26-22(27)19-8-4-5-9-21(19)28-18-6-2-1-3-7-18/h1-13,15H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHIGKCMHCRGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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